4-(Trifluoromethyl)-dl-phenylalanine
CAS No.: 114872-99-0; 114926-38-4; 14091-16-8
Cat. No.: VC6516810
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114872-99-0; 114926-38-4; 14091-16-8 |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 |
| IUPAC Name | 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
| Standard InChI Key | CRFFPDBJLGAGQL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
4-(Trifluoromethyl)-DL-phenylalanine (C₁₀H₁₀F₃NO₂) consists of a phenylalanine backbone modified with a trifluoromethyl (-CF₃) group at the fourth position of the aromatic ring (Figure 1). The DL designation indicates the racemic mixture of D- and L-enantiomers, which is often utilized in studies requiring non-chiral intermediates. The trifluoromethyl group introduces significant electronic effects, including increased electronegativity and steric bulk, which influence the compound’s reactivity and interaction with biological targets .
Molecular Characteristics
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Molecular Formula: C₁₀H₁₀F₃NO₂
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Molecular Weight: 233.19 g/mol
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Boiling Point: 298–300°C (estimated)
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO), low in water .
The compound’s logP (octanol-water partition coefficient) is approximately 2.1, reflecting enhanced lipophilicity due to the -CF₃ group . This property facilitates membrane permeability, making it valuable in drug design.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 4-(trifluoromethyl)-DL-phenylalanine typically involves trifluoromethylation of a phenylalanine precursor. One established route employs a Negishi cross-coupling reaction between a halogenated aromatic compound and a β-iodoalanine derivative (Scheme 1) . Key steps include:
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Trifluoromethylation: Reaction of 4-bromophenylalanine with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a copper catalyst.
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Deprotection: Removal of protecting groups (e.g., Boc or methyl esters) under acidic or basic conditions .
Alternative methods utilize palladium-catalyzed C–H activation to introduce the -CF₃ group directly onto the phenyl ring, though yields remain moderate (45–60%) .
Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors have been adopted to optimize reaction conditions (e.g., temperature, pressure) and reduce purification steps. A representative large-scale process involves:
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Step 1: Batch trifluoromethylation of 4-iodophenylalanine using CF₃SiMe₃.
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Step 2: Catalytic hydrogenation to resolve racemic mixtures (if enantiopure products are required).
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Step 3: Crystallization from ethanol/water to achieve >98% purity .
Applications in Pharmaceutical and Chemical Research
Peptide-Based Catalysis
4-(Trifluoromethyl)-DL-phenylalanine serves as a precursor for dioxirane-generating catalysts, which mediate enantioselective epoxidations of alkenes. When incorporated into peptide scaffolds, the compound’s -CF₃ group stabilizes transition states and enhances catalytic turnover (Figure 2) . For example, a peptide catalyst containing this residue achieved 12% conversion in styrene epoxidation, demonstrating potential for asymmetric synthesis .
Drug Discovery
Fluorinated phenylalanine derivatives are pivotal in developing protease inhibitors and receptor modulators. The -CF₃ group’s electron-withdrawing effects improve binding affinity to hydrophobic enzyme pockets. Notable applications include:
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Anticancer Agents: Analogues inhibit tyrosine kinases by mimicking ATP-binding motifs .
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Antiviral Therapeutics: Incorporation into peptide sequences enhances resistance to enzymatic degradation in HIV protease inhibitors .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound competitively inhibits phenylalanine hydroxylase (PAH), a key enzyme in phenylalanine metabolism. Kinetic studies show a Kᵢ value of 12 μM, suggesting moderate potency . This activity is leveraged in metabolic disorder research to model phenylketonuria (PKU).
Receptor Interactions
In G protein-coupled receptor (GPCR) studies, 4-(trifluoromethyl)-DL-phenylalanine modifies ligand-receptor binding kinetics. For instance, it enhances the selectivity of µ-opioid receptor agonists by 3-fold compared to non-fluorinated analogues .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Avoid skin contact |
| H319 | Causes serious eye irritation | Wear eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Data sourced from safety sheets of structurally related compounds .
Future Research Directions
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Synthetic Methodology: Development of enantioselective trifluoromethylation to access D- or L-enantiomers without resolution steps.
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Therapeutic Applications: Exploration in mRNA display libraries for identifying high-affinity protein binders.
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Material Science: Integration into fluorinated polymers for biomedical coatings.
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